molecular formula C13H11BrN2O4 B7784402 Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate

Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate

Cat. No.: B7784402
M. Wt: 339.14 g/mol
InChI Key: SBYRAAYRKJSLFS-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate is a synthetic organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with an amino group, a bromophenyl carbonyl group, and an ethyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl carbonyl group: This step often involves the use of bromobenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromophenyl carbonyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-amino-5-(4-bromobenzoyl)-3-isoxazolecarboxylate can be compared with other similar compounds such as:

    Ethyl 3-amino-5-(4-bromophenyl)-2-thiophenecarboxylate: Similar structure but with a thiophene ring instead of an oxazole ring.

    Ethyl 5-amino-1-(5-methyl-2-phenylthiazole-4-carbonyl)-1H-pyrazole-4-carboxylate: Contains a thiazole and pyrazole ring system.

    3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Contains an oxazole ring with different substituents.

These compounds share some structural similarities but differ in their specific functional groups and ring systems, which can lead to different chemical and biological properties.

Properties

IUPAC Name

ethyl 4-amino-5-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O4/c1-2-19-13(18)10-9(15)12(20-16-10)11(17)7-3-5-8(14)6-4-7/h3-6H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRAAYRKJSLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1N)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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